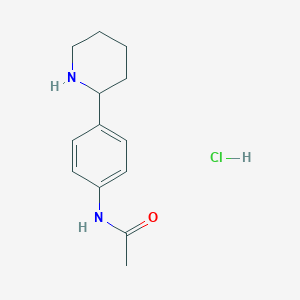

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride

Description

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a phenylacetamide scaffold with a piperidin-2-yl substituent at the para position of the phenyl ring, modified as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name |

N-(4-piperidin-2-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13;/h5-8,13-14H,2-4,9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGSECWPURFYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride typically involves the reaction of 4-aminophenol with a corresponding carboxylic acid in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature for 24 hours . Another method involves the coupling of 2-amino-4-(4-bromophenyl)thiazole with the desired piperidine derivative in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to produce the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of various piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

Medicine: Investigated for its potential use in drug design and development, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular weights, and pharmacological data (where available) for N-(4-(piperidin-2-yl)phenyl)acetamide hydrochloride and related compounds:

Key Differences and Implications

Positional Isomerism: The target compound’s para-substituted piperidin-2-yl group contrasts with the ortho-substituted piperidin-4-yl in ’s analog.

Linker Modifications :

- The ethoxy linker in ’s compound introduces flexibility and increases molecular weight, which could enhance membrane permeability but reduce metabolic stability .

- Azetidine () and cyclopropyl () substitutions demonstrate how ring size and substituents affect steric bulk and electronic properties, influencing target engagement .

Functional Group Variations: Sulfonamide derivatives like Compound 35 () exhibit notable analgesic activity, suggesting that replacing acetamide with sulfonamide can enhance potency. However, this modification may alter selectivity and toxicity profiles . Halogenated analogs () highlight the role of electronegative groups in modulating reactivity and stability, though they lack the piperidine moiety critical for CNS targeting .

Salt Forms :

- Hydrochloride salts (e.g., target compound, ) improve aqueous solubility, whereas free bases (e.g., paracetamol derivatives in ) may require formulation adjustments for bioavailability .

Research Findings and Pharmacological Insights

- Analgesic Potential: While the target compound lacks direct activity data, structurally related piperidine-acetamide hybrids (e.g., triazine-containing Compound H in ) inhibit sodium channels, suggesting a possible mechanism for pain relief .

- Metabolic Stability : Piperidine rings generally resist oxidative metabolism, but linker groups (e.g., ethoxy in ) may introduce vulnerabilities to enzymatic cleavage .

- SAR Trends :

- Para-substituted phenyl rings enhance spatial alignment with target receptors compared to ortho isomers.

- Bulky substituents (e.g., cyclopropyl in ) may improve metabolic stability but reduce binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.